![molecular formula C16H22Cl2N2 B13621922 N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a naphthalene ring attached to a piperidine moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride typically involves the reaction of naphthalen-1-ylmethanol with piperidin-3-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving cell signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies have shown that it can affect cell signaling, metabolic processes, and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(naphthalen-1-yl)methyl]piperidin-4-amine dihydrochloride
- N-[(naphthalen-1-yl)methyl]piperidin-2-amine dihydrochloride
Uniqueness
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .
Eigenschaften
Molekularformel |
C16H22Cl2N2 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
N-(naphthalen-1-ylmethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-2-9-16-13(5-1)6-3-7-14(16)11-18-15-8-4-10-17-12-15;;/h1-3,5-7,9,15,17-18H,4,8,10-12H2;2*1H |
InChI-Schlüssel |
AFVHLEYWLJXTFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)NCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




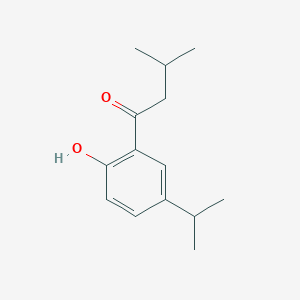
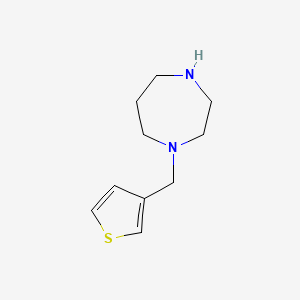
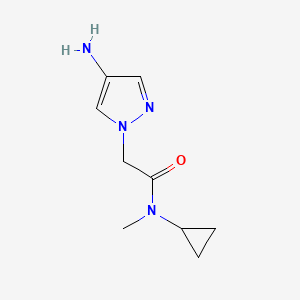

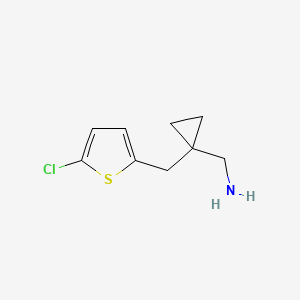
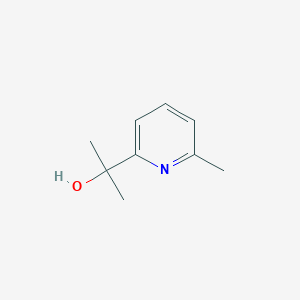
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
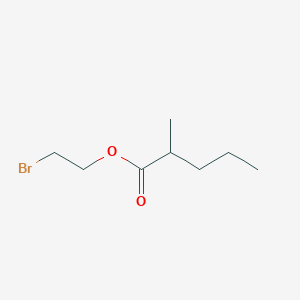


![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)

